3-Chloro-5-ethoxy-4-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXVERGIUQKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 5 Ethoxy 4 Methoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Chloro-5-ethoxy-4-methoxybenzoic acid reveals several plausible disconnection points, primarily centered around the installation of the functional groups on the benzene (B151609) ring. The most logical approach involves disconnecting the chloro, ethoxy, and carboxyl groups, leading back to a simpler, commercially available precursor.
A primary strategic disconnection involves the carboxyl group, which can be envisioned as being introduced via carboxylation of a suitable haloaromatic precursor. However, a more common and often more practical approach is to start with a pre-existing benzoic acid derivative. This leads to the disconnection of the chloro and ethoxy groups.
The ether linkage of the ethoxy group and the carbon-chlorine bond are prime candidates for disconnection. Given the directing effects of the substituents on the aromatic ring, the order of their introduction is critical for achieving the desired regiochemistry. A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-Cl bond): The chloro group at position 3 can be disconnected, leading to the precursor 5-ethoxy-4-methoxybenzoic acid. This simplifies the target to the selective chlorination of a disubstituted benzoic acid.
Disconnection 2 (C-O bond of the ethoxy group): The ethoxy group at position 5 can be disconnected, suggesting an etherification reaction. This leads back to 3-chloro-5-hydroxy-4-methoxybenzoic acid.
Combined Disconnections: A more convergent approach would involve disconnecting both the chloro and ethoxy groups, pointing towards a precursor with a different substitution pattern that can be strategically functionalized. A highly attractive and readily available starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid) . This precursor already contains the carboxyl group and the methoxy (B1213986) group at the correct relative positions. The synthetic challenge then becomes the regioselective introduction of a chlorine atom at the 3-position and an ethoxy group at the 5-position.
This analysis suggests that a forward synthesis starting from a vanillic acid derivative is a promising strategy. The key steps would involve protection of the carboxylic acid (e.g., as an ester), followed by regioselective chlorination and etherification.
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound can be efficiently achieved through the strategic functionalization of readily available hydroxy- or methoxy-benzoic acid analogues.
Synthesis from Related Hydroxy- or Methoxy-Benzoic Acid Analogues
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) stands out as an ideal starting material due to its structural similarity to the target molecule. The synthetic sequence typically begins with the protection of the carboxylic acid group, most commonly through esterification, to prevent unwanted side reactions in subsequent steps. For instance, reaction of vanillic acid with methanol (B129727) in the presence of an acid catalyst yields methyl vanillate (B8668496).
Another potential starting material could be 3,4,5-trihydroxybenzoic acid (gallic acid), although this would require more complex selective protection and functionalization steps to achieve the desired substitution pattern.
Introduction of Halogen and Alkoxy Moieties
With the carboxyl group protected, the next crucial steps involve the regioselective introduction of the chlorine atom and the ethoxy group.
The synthesis of the key intermediate, methyl 3-chloro-4-hydroxy-5-methoxybenzoate , has been reported. This indicates that selective chlorination of methyl vanillate at the C-3 position is achievable. The hydroxyl and methoxy groups on the ring are ortho, para-directing. The position ortho to the hydroxyl group and meta to the methoxy group (C-3) is sterically accessible and electronically activated for electrophilic substitution. Reagents such as sulfuryl chloride (SO₂Cl₂) can be employed for this chlorination.
Following the successful chlorination, the final key transformation is the etherification of the remaining hydroxyl group at the C-4 position to an ethoxy group. This can be accomplished via a Williamson ether synthesis, reacting the methyl 3-chloro-4-hydroxy-5-methoxybenzoate with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate.
The final step would be the hydrolysis of the methyl ester to the desired carboxylic acid.
Modern Catalytic Approaches in Carboxylic Acid Synthesis
While the classical functional group interconversion approach is viable, modern catalytic methods offer alternative and potentially more efficient routes to polysubstituted benzoic acids.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the synthesis of substituted aromatic compounds. While not directly reported for this compound, these methods could be hypothetically applied.
For instance, a suitably substituted aromatic precursor, such as 1-bromo-3-chloro-5-ethoxy-4-methoxybenzene, could undergo a palladium-catalyzed carboxylation reaction using carbon monoxide or other CO surrogates. However, the synthesis of such a highly substituted precursor might be as complex as the functionalization of a pre-existing benzoic acid.
Another modern approach involves the C-H activation/carboxylation of a less functionalized precursor. A hypothetical route could involve the palladium-catalyzed carboxylation of 1-chloro-3-ethoxy-2-methoxybenzene. The directing group ability of the existing substituents would be crucial for achieving the desired regioselectivity.
Strategies for Etherification and Chlorination Regioselectivity
Achieving high regioselectivity in the chlorination and etherification steps is paramount for an efficient synthesis.
For the chlorination of a vanillic acid derivative, the directing effects of the hydroxyl and methoxy groups are key. The strong activating and ortho, para-directing nature of the hydroxyl group, combined with the ortho, para-directing effect of the methoxy group, favors electrophilic substitution at the positions ortho and para to the hydroxyl group. The C-5 position is sterically hindered by the adjacent methoxy group, thus favoring chlorination at the C-3 position. Careful control of reaction conditions, such as temperature and the choice of chlorinating agent, is essential to minimize the formation of undesired isomers.
For the etherification , the selective O-ethylation of the 4-hydroxyl group in the presence of other functional groups is generally straightforward. The phenolic hydroxyl group is significantly more acidic than alcoholic hydroxyls and can be selectively deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in the Williamson ether synthesis.
Below is a table summarizing the key synthetic transformations and reagents:
| Transformation | Starting Material | Reagents and Conditions | Product |
| Esterification | Vanillic acid | Methanol, H₂SO₄ (cat.) | Methyl vanillate |
| Chlorination | Methyl vanillate | Sulfuryl chloride (SO₂Cl₂) | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
| Etherification | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | Ethyl iodide, K₂CO₃ | Methyl 3-chloro-5-ethoxy-4-methoxybenzoate |
| Hydrolysis | Methyl 3-chloro-5-ethoxy-4-methoxybenzoate | NaOH, then H₃O⁺ | This compound |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the primary considerations in green synthesis is the choice of solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. Research into greener alternatives is ongoing, with a focus on renewable resources and reduced environmental impact. For the synthesis of benzoic acid derivatives, the replacement of conventional solvents with more benign options is a key area of investigation. acs.orgresearchgate.net
Catalysis plays a pivotal role in green chemistry, offering pathways that are more selective and have higher atom economy. For the synthesis of substituted benzoic acids, phase transfer catalysis (PTC) has emerged as a valuable technique. acs.orgsciengine.comchemijournal.com PTC can facilitate reactions between reactants in immiscible phases, often leading to milder reaction conditions, reduced reaction times, and improved yields. chemijournal.com For instance, in the synthesis of benzoic anhydride (B1165640) from benzoyl chloride and sodium benzoate, a clay-supported quaternary ammonium (B1175870) salt has been used as a phase transfer catalyst, demonstrating higher activity than polymer-supported catalysts. acs.org
Another key aspect is the use of catalytic etherification methods. The ethoxy and methoxy groups on the benzene ring of the target molecule are typically introduced via etherification of a dihydroxybenzoic acid precursor. Traditional methods often use stoichiometric amounts of base and alkylating agents, leading to significant salt waste. Modern approaches focus on catalytic methods, such as palladium-catalyzed allylic etherification of phenols, which can proceed under mild conditions with high efficiency. frontiersin.org Nickel-catalyzed etherification of phenols using visible-light-induced energy transfer is another promising green approach. acs.org
The table below illustrates a comparison of traditional versus greener approaches for key transformations that could be involved in the synthesis of this compound.
| Transformation | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Etherification | Williamson ether synthesis with strong base and alkyl halides | Catalytic O-arylation (e.g., using Pd or Ni catalysts) frontiersin.orgacs.org; Use of greener solvents like ionic liquids or deep eutectic solvents. | Atom economy, use of catalysis, safer solvents. |
| Chlorination | Use of molecular chlorine or sulfuryl chloride | N-chlorosuccinimide (NCS) or other N-chloro reagents google.com; Palladium-catalyzed meta-C–H chlorination. nih.govrsc.org | Use of less hazardous reagents. |
| Carboxylation | Grignard reaction with CO2 | Carboxylation using transition metal catalysts and CO2. | Use of renewable feedstock (CO2), catalysis. |
| Solvent Choice | Chlorinated hydrocarbons (e.g., dichloromethane), DMF, NMP | Bio-derived solvents (e.g., 2-methyltetrahydrofuran, Cyrene™), supercritical CO2, water. acs.orgresearchgate.net | Use of safer solvents and auxiliaries. |
Scale-Up Considerations and Process Chemistry Investigations
The transition of a synthetic route from the laboratory bench to industrial-scale production presents a unique set of challenges. acsgcipr.orgdrugdiscoverytrends.com For a multi-step synthesis of a complex molecule like this compound, careful consideration of process chemistry is paramount to ensure a safe, reliable, and cost-effective manufacturing process.
Key factors that need to be addressed during scale-up include:
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat flow is critical for maintaining control over the process. Exothermic reactions, for instance, require efficient heat removal systems to prevent thermal runaway. rsc.org
Mass and Heat Transfer: In large reactors, mixing and heat distribution can be non-uniform, leading to localized "hot spots" and potential side reactions. The choice of reactor design and agitation system is therefore crucial.
Solvent and Reagent Handling: The large volumes of solvents and reagents used in industrial production necessitate robust handling and recovery systems. Solvent recycling is a key aspect of making the process more sustainable and economical.
Impurity Profile: The impurity profile of the final product can change upon scale-up due to differences in reaction conditions. drugdiscoverytrends.com A thorough understanding of potential impurities and their formation is necessary for developing effective purification strategies.
The table below outlines some of the common challenges encountered during the scale-up of organic syntheses and potential mitigation strategies.
| Challenge | Description | Potential Mitigation Strategies |
| Mixing and Heat Transfer | Inefficient mixing can lead to concentration and temperature gradients, affecting reaction selectivity and safety. rsc.org | Use of appropriately designed reactors with efficient agitation; implementation of process analytical technology (PAT) for real-time monitoring. |
| Reaction Time | Reactions that are fast on a lab scale may be slower on a larger scale due to mass transfer limitations. | Optimization of reaction parameters (temperature, pressure, catalyst loading); use of flow chemistry to improve mixing and heat transfer. acsgcipr.orgrsc.org |
| Work-up and Isolation | Extraction and filtration processes can be cumbersome and time-consuming at a large scale. | Development of efficient crystallization processes; use of continuous processing techniques. d-nb.info |
| Safety | Handling of hazardous reagents and managing exothermic reactions pose significant safety risks at scale. rsc.org | Thorough process safety assessment (e.g., HAZOP analysis); use of less hazardous reagents and milder reaction conditions. nih.gov |
| Polymorphism | The crystalline form of the final product can affect its physical properties. Different polymorphs may be obtained under different crystallization conditions. drugdiscoverytrends.com | Comprehensive polymorphism screening and development of a controlled crystallization process. |
Continuous flow chemistry is an emerging technology that offers significant advantages for the scale-up of fine chemical production. acsgcipr.orgrsc.org By conducting reactions in a continuous stream through a reactor, flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety. rsc.org For the synthesis of this compound, a multi-step flow process could potentially be designed, integrating reaction, separation, and purification steps into a single, automated system. d-nb.infonih.gov This approach can lead to a more efficient, consistent, and safer manufacturing process.
Chemical Transformations and Derivatization Pathways of 3 Chloro 5 Ethoxy 4 Methoxybenzoic Acid
Esterification Reactions for Functional Group Protection and Diversification
Esterification of the carboxylic acid group is a fundamental transformation for 3-chloro-5-ethoxy-4-methoxybenzoic acid. This reaction is not only crucial for protecting the acidic proton during subsequent reactions but also serves as a pathway to introduce a wide array of functional groups, thereby diversifying the molecular scaffold.
Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, are applicable. For instance, reacting the parent acid with alcohols like 1-propanol (B7761284) in the presence of an acid catalyst yields the corresponding ester and water. youtube.com More sophisticated methods may be employed, particularly when dealing with sterically hindered alcohols or sensitive substrates, to achieve high yields and purity. researchgate.netresearchgate.net Tin(II) compounds can also serve as effective catalysts for the esterification of benzoic acid derivatives with alcohols having 7 to 13 carbon atoms. google.com
The choice of alcohol dictates the properties of the resulting ester. Simple alkyl esters (e.g., methyl, ethyl) are common for protecting the carboxylic acid, while more complex alcohols can be used to build larger molecules or introduce specific functionalities.
Table 1: Examples of Esterification Reactions This table is illustrative and based on general esterification principles.
| Alcohol | Reagents/Conditions | Product | Purpose |
| Methanol (B129727) | H₂SO₄ (cat.), heat | Methyl 3-chloro-5-ethoxy-4-methoxybenzoate | Protection, simple diversification |
| Ethanol (B145695) | SOCl₂, then ethanol | Ethyl 3-chloro-5-ethoxy-4-methoxybenzoate | Protection, simple diversification |
| tert-Butanol | EDC, HOBt, DMAP | tert-Butyl 3-chloro-5-ethoxy-4-methoxybenzoate | Protection (acid-labile) |
| Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl 3-chloro-5-ethoxy-4-methoxybenzoate | Protection (hydrogenolysis-labile) |
Amidation Reactions and Linker Formation Strategies
The conversion of the carboxylic acid to an amide is a key strategy for incorporating this compound into larger molecular frameworks, particularly in medicinal chemistry and materials science. Amide bonds are stable and prevalent in biologically active molecules.
Direct amidation requires the activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive intermediate in situ. A wide variety of coupling reagents are available for this purpose, including carbodiimides (like DCC or EDCI) and phosphonium (B103445) salts. nih.gov For example, a methodology involving the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) can effectively transform aliphatic and aromatic carboxylic acids into amides at room temperature in good to excellent yields. nih.govresearchgate.net Another approach uses coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for chemoselective amidation under mild conditions. researchgate.net
These reactions are versatile, allowing for the coupling of the acid with a broad range of primary and secondary amines to form the corresponding amides. This versatility is crucial for linker formation strategies, where the benzoic acid derivative serves as a core structure to which other molecular fragments are attached.
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDCI | Widely used, forms urea (B33335) byproduct. |
| Phosphonium Salts | BOP, PyBOP, HATU | High efficiency, good for hindered couplings. |
| In Situ Activating Systems | PPh₃/N-chlorophthalimide | Mild conditions, avoids pre-formation of reactive species. nih.gov |
| Chloroformates | Isobutyl chloroformate | Used in mixed anhydride (B1165640) method for peptide synthesis. thieme-connect.de |
Electrophilic Aromatic Substitution Reactivity Studies
The benzene (B151609) ring of this compound is polysubstituted, and the directing effects of the existing groups determine the feasibility and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. fiveable.me The substituents are:
-COOH (Carboxyl group): A deactivating, meta-directing group.
-Cl (Chloro group): A deactivating, ortho, para-directing group.
-OCH₃ (Methoxy group): An activating, ortho, para-directing group.
-OC₂H₅ (Ethoxy group): An activating, ortho, para-directing group.
The combined influence of these groups makes the ring electron-deficient and thus deactivated towards typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edulibretexts.org The strong activating effects of the two alkoxy groups are largely counteracted by the deactivating chloro and carboxyl groups.
However, if a reaction were to proceed under harsh conditions, the regioselectivity would be dictated by the interplay of these directing effects. The two alkoxy groups strongly direct incoming electrophiles to the positions ortho and para to them. The only available position that is ortho to the methoxy (B1213986) group and ortho to the ethoxy group is C6. The carboxyl group directs meta (to C2 and C6), and the chloro group directs ortho (to C2 and C4) and para (to C6).
Nucleophilic Aromatic Substitution at the Halogen Position
Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides. nih.gov However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the chlorine atom). youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govyoutube.com
In this compound, the substituents ortho and para to the chlorine atom are the methoxy (-OCH₃) and carboxyl (-COOH) groups, respectively. While the carboxyl group is electron-withdrawing, the methoxy group is electron-donating. The presence of the electron-donating alkoxy groups on the ring increases electron density, making it less susceptible to attack by nucleophiles. Consequently, the ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. Forcing conditions would likely be required, and other reactions might compete.
Modifications of the Alkoxy Substituents (e.g., de-etherification, trans-etherification)
The methoxy and ethoxy groups can be chemically modified, most commonly through ether cleavage (de-etherification). This reaction converts the alkoxy groups into hydroxyl groups, which can then be used for further functionalization.
Cleavage of aryl methyl ethers is a well-established transformation. rsc.org Reagents like boron tribromide (BBr₃) are highly effective for this purpose. Lewis acids such as aluminum chloride (AlCl₃) can also be used. google.com Selective demethylation is often possible depending on the reaction conditions and the substitution pattern of the aromatic ring. google.comrsc.org For instance, studies on methoxybenzoic acids have shown that demethylation can be achieved using various reagents, including strong acids like HBr or Lewis acids. rsc.org Biocatalytic methods using enzymes like cytochrome P450 have also been developed for the efficient demethylation of para-substituted benzoic acid derivatives. rsc.orgresearchgate.net
De-ethylation can be accomplished using similar reagents, although reaction conditions may need to be adjusted. Selective cleavage of one alkoxy group in the presence of the other presents a significant synthetic challenge and would depend on subtle differences in their reactivity.
Generation of Acid Halides and Anhydrides as Reactive Intermediates
The carboxylic acid functional group can be converted into more reactive derivatives, such as acid halides and anhydrides, which serve as versatile intermediates for synthesizing esters, amides, and other compounds. libretexts.org
Acid Halide Formation: this compound can be converted to its corresponding acid chloride, 3-chloro-5-ethoxy-4-methoxybenzoyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgchemicalbook.com These reactions typically proceed in high yield. The resulting acid chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles.
General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Anhydride Formation: Acid anhydrides can be prepared from the carboxylic acid. Symmetrical anhydrides can be formed through dehydration, often using strong dehydrating agents. acs.org Mixed anhydrides are synthetically more common and are typically generated in situ for immediate use in acylation reactions, such as peptide synthesis. thieme-connect.degoogle.com They can be formed by reacting the carboxylic acid with an acid chloride (like pivaloyl chloride) in the presence of a non-nucleophilic base. google.com Alternatively, an acid chloride can react with a carboxylate salt to form an anhydride. libretexts.orglibretexts.org These activated intermediates facilitate reactions with weak nucleophiles under mild conditions.
Spectroscopic and Advanced Analytical Characterization of 3 Chloro 5 Ethoxy 4 Methoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, as well as two-dimensional NMR techniques, a detailed picture of the atomic connectivity within 3-Chloro-5-ethoxy-4-methoxybenzoic acid can be constructed.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets, a consequence of the protons on the benzene (B151609) ring being in unique chemical environments with no adjacent protons for spin-spin coupling. The ethoxy group would be represented by a triplet from the methyl protons and a quartet from the methylene (B1212753) protons, a characteristic ethyl pattern. The methoxy (B1213986) group would appear as a sharp singlet, and the acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment will produce a distinct signal. The spectrum is expected to show ten signals: one for the carboxylic acid carbon, six for the aromatic carbons (each uniquely influenced by the substituents), one for the methoxy carbon, and two for the ethoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the ethoxy and methoxy groups and the electron-withdrawing effect of the chloro and carboxylic acid groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |
| Aromatic C-H | 7.0 - 8.0 (2 x s) | 110 - 160 |
| Methoxy (-OCH₃) | ~3.9 (s) | 55 - 65 |
| Ethoxy (-OCH₂CH₃) | ~4.1 (q) | 60 - 70 |
| Ethoxy (-OCH₂CH₃) | ~1.4 (t) | 14 - 16 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethoxy group, appearing as a cross-peak connecting the quartet and the triplet.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethoxy and methoxy groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as the adjacent carbons. Similarly, correlations from the aromatic protons to nearby aromatic carbons would solidify the assignment of the ring substitution.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₁ClO₄. The theoretical monoisotopic mass of this compound is 230.03459 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a purity assessment of this compound, the compound would first be derivatized (e.g., by esterification) to increase its volatility for GC analysis. The gas chromatogram would ideally show a single major peak, indicating the purity of the sample. The mass spectrum of this peak would then be recorded and should correspond to the expected molecular ion and fragmentation pattern of the derivatized compound, confirming its identity. Any minor peaks in the chromatogram could be identified by their mass spectra, revealing the nature of any impurities.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Result |
| HRMS | Measured m/z ≈ 230.03459 (for [M]⁺) |
| MS Fragmentation | Loss of H₂O, CO, COOH, CH₃, C₂H₅ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. The spectrum would also feature C-O stretching bands for the carboxylic acid and the ether linkages, as well as aromatic C=C stretching and C-H bending vibrations. The C-Cl stretching vibration would be observed in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the aromatic ring vibrations and the C-C backbone of the substituents. The symmetrical vibrations of the benzene ring would be expected to produce strong Raman signals.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (C=O) | C=O stretch | 1680-1720 (strong) | Moderate |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Strong |
| Ether (C-O) | C-O stretch | 1000-1300 | Moderate |
| Chloro-Aromatic | C-Cl stretch | 600-800 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—in this case, the substituted benzene ring and the carboxylic acid group.
The UV spectrum of benzoic acid and its derivatives is typically characterized by two main absorption bands, often referred to as the B-band (Benzenoid) and C-band. The B-band, appearing around 230 nm, and the C-band are attributed to π → π* electronic transitions within the benzene ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring, as well as the solvent and pH.
For this compound, the presence of the chloro, ethoxy, and methoxy groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax of these bands compared to unsubstituted benzoic acid. The lone pair of electrons on the oxygen atoms of the ethoxy and methoxy groups, and to a lesser extent the chlorine atom, can participate in resonance with the benzene ring, extending the conjugated system and lowering the energy required for the π → π* transitions.
Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Absorption Band | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|---|---|---|
| B-Band | ~245 - 255 | ~10,000 - 15,000 | π → π* |
| C-Band | ~280 - 290 | ~1,000 - 2,000 | π → π* |
Note: The data in this table is estimated based on the typical spectral characteristics of substituted benzoic acids and is for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For carboxylic acids like this compound, a common structural motif is the formation of centrosymmetric dimers in the solid state, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups.
A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. Therefore, no experimental data on its solid-state structure is available at this time. Should such data become available, it would reveal the planarity of the benzene ring, the orientation of the ethoxy, methoxy, and chloro substituents relative to the ring, and the conformation of the carboxylic acid group. It would also elucidate the packing of the molecules in the crystal lattice, governed by van der Waals forces and potentially other weak intermolecular interactions involving the chlorine and oxygen atoms.
Chromatographic Methods for Purity Analysis and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. Reversed-phase HPLC is particularly well-suited for this analysis. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
The retention of this compound is influenced by the pH of the mobile phase. researchgate.net At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and leading to a longer retention time. Conversely, at a pH above its pKa, the carboxylate anion is formed, which is more polar and elutes more quickly. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to control the pH and ensure good peak shape. Detection is usually performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Hypothetical Retention Time | 3-5 minutes |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging and can lead to poor peak shape and thermal decomposition. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.
A common derivatization method is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.
Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5). The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.
Illustrative GC Method Parameters for the Analysis of the Methyl Ester Derivative of this compound
| Parameter | Condition |
|---|---|
| Derivatization | Esterification with Methanol/H⁺ |
| Column | DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Hypothetical Retention Time | 10-15 minutes |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the behavior of 3-Chloro-5-ethoxy-4-methoxybenzoic acid at a molecular level. These methods model the distribution of electrons and predict a range of molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for a molecule like this compound would typically be performed using a basis set such as 6-311++G(d,p) to provide a high degree of accuracy. Such calculations can determine the optimized molecular geometry, vibrational frequencies, and thermodynamic properties. For this specific benzoic acid derivative, DFT would elucidate how the interplay between the electron-withdrawing chloro group and the electron-donating ethoxy and methoxy (B1213986) groups influences the geometry and electron density of the benzene (B151609) ring and the carboxylic acid moiety. While specific studies on this molecule are not prominent in the literature, DFT has been widely applied to analyze similar compounds like 3-chloro-5-methoxyphenol (B1581831) and various substituted benzoic acids. ijrte.orgresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ethoxy and methoxy groups, which are electron-rich. The LUMO would likely be distributed over the carboxylic acid group and the benzene ring, particularly influenced by the electron-withdrawing chlorine atom. The energy gap would dictate the molecule's susceptibility to electronic excitation and its potential as an electron donor or acceptor in reactions.
Mulliken charge analysis, another output of quantum chemical calculations, would predict the partial charges on each atom. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. The carbon atom of the carboxyl group is expected to have a significant positive charge, making it a prime site for nucleophilic attack. Conversely, the oxygen atoms of the ether and carbonyl groups would be nucleophilic centers.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall molecular polarity |
Note: These are estimated values based on typical DFT calculations for analogous substituted benzoic acids and are for illustrative purposes.
Conformational Analysis and Stereochemical Considerations
The presence of rotatable single bonds in this compound gives rise to different conformers. The most significant conformational flexibility comes from the rotation of the carboxylic acid group relative to the benzene ring and the rotation of the ethyl group in the ethoxy substituent.
The carboxylic acid group can adopt a cis or trans conformation with respect to the C-C bond connecting it to the ring. Generally, for benzoic acids, there is a planar conformation preferred due to conjugation between the ring and the carboxyl group, though steric hindrance from adjacent substituents can force it out of plane. nih.gov The orientation of the O-H bond of the carboxylic acid group is a key feature, and its potential for intramolecular hydrogen bonding with an adjacent substituent (not possible in this specific substitution pattern) can influence conformational preference.
Furthermore, the ethoxy and methoxy groups have their own rotational freedom. The orientation of the ethyl and methyl groups relative to the benzene ring can lead to various rotamers. Computational studies on substituted benzenes and phenols show that the energy barriers for these rotations are typically small, but certain conformations may be favored to minimize steric interactions. rsc.org A full conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify the global and local energy minima.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Processes
Computational chemistry is an invaluable tool for modeling reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. This modeling can help optimize synthetic routes and understand the factors controlling reaction outcomes.
For the synthesis of this compound, potential synthetic pathways could be modeled. For instance, the chlorination of a precursor like 5-ethoxy-4-methoxybenzoic acid could be investigated. Theoretical modeling would help predict the regioselectivity of the chlorination by calculating the activation energies for chlorine addition at different positions on the aromatic ring. The transition state for the rate-determining step could be located and characterized, providing insight into the reaction's feasibility and kinetics. While specific models for this compound are not available, general studies on the esterification of benzoic acid and C-H activation of methoxy-substituted benzoic acids demonstrate the utility of this approach. dnu.dp.uamdpi.com
Predictive Studies for Chemical Reactivity and Selectivity
Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the molecule's electronic properties, one can forecast its behavior.
The distribution of electron density, as revealed by the Molecular Electrostatic Potential (MEP) map, is a key predictor of reactivity. The MEP map would visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl, ethoxy, and methoxy groups, indicating sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would show a strong positive potential, highlighting its acidic nature.
The frontier molecular orbitals (HOMO and LUMO) also predict selectivity. In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the ring with the highest HOMO density. The combined directing effects of the substituents (ortho, para-directing for ethoxy and methoxy; meta-directing for the carboxylic acid; and deactivating for chloro) would create a complex reactivity pattern that computational models could help unravel. For instance, DFT calculations could quantify the relative activation energies for substitution at the available positions on the ring, providing a theoretical prediction of the major product.
Emerging Research Directions and Future Prospects for Substituted Benzoic Acids
Innovations in Sustainable Synthesis of Halogenated Alkoxy Benzoic Acids
The chemical industry is increasingly focusing on green and sustainable synthetic methods to minimize environmental impact. This is particularly relevant for the synthesis of halogenated alkoxy benzoic acids, which often involves the use of hazardous reagents and generates significant waste. Recent research has highlighted several innovative approaches to address these challenges.
One promising strategy involves the use of novel catalytic systems that operate under milder conditions and utilize more environmentally benign reagents. For instance, selenium-catalyzed oxidation of corresponding aldehydes using hydrogen peroxide in water has been reported as an eco-friendly method for producing carboxylic acids. This approach avoids the use of organic solvents and allows for the recycling of the catalyst and reaction medium. Another green method employs a combination of tertiary butyl hydroperoxide (TBHP)/oxone and ferric chloride (FeCl3) as an effective and selective catalyst system under solvent-free conditions for the synthesis of substituted benzoic acids from benzyl (B1604629) alcohols.
In the realm of halogenation, traditional methods often rely on harsh and toxic reagents. To circumvent this, researchers are exploring greener alternatives. The use of solid acid catalysts, such as zeolites, in conjunction with reagents like trichloroisocyanuric acid (TCCA), offers a more sustainable pathway for the chlorination of aromatic compounds. These methods can be integrated into continuous flow processes, further enhancing safety and efficiency. The development of processes that utilize water as a solvent is another key aspect of sustainable synthesis, reducing reliance on volatile organic compounds.
Exploration of Novel Reactivity Patterns for Diversification
Expanding the chemical space of substituted benzoic acids requires the discovery and development of new reactivity patterns. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Several exciting areas of research are currently being explored.
Decarboxylative Functionalization: A significant advancement has been the development of methods for the decarboxylative functionalization of benzoic acids. This strategy involves the removal of the carboxylic acid group and its replacement with another functional group. Recent breakthroughs include:
Decarboxylative Hydroxylation: A photoinduced, copper-catalyzed method allows for the conversion of benzoic acids to phenols under mild conditions. acs.orgucl.ac.uk
Decarboxylative Fluorination: A novel approach utilizing a photoinduced ligand-to-metal charge transfer (LMCT) strategy enables the decarboxylative fluorination of benzoic acids, a previously challenging transformation. acs.org
Decarboxylative Amination and Esterification: Methods have been developed for the decarboxylative C-N and C-O bond formation, providing access to anilines and esters from readily available benzoic acids. nih.govnih.gov
These decarboxylative methods offer a powerful tool for late-stage functionalization, allowing for the modification of complex molecules at a late step in the synthetic sequence.
Directed Cross-Coupling Reactions: The carboxylate group itself can be used as a directing group to control the regioselectivity of cross-coupling reactions. This has been demonstrated in Suzuki-Miyaura couplings of dihalobenzoic acids, where the carboxylate anion directs the palladium catalyst to the ortho position, enabling the selective synthesis of trisubstituted benzoic acids. nih.govnih.govscielo.org.za This catalyst-controlled regioselectivity provides a versatile handle for synthesizing complex substitution patterns.
C-H Activation and Functionalization: Directing group-assisted C-H activation is another powerful strategy for the selective functionalization of benzoic acids. The carboxylate group can direct transition metal catalysts to activate and functionalize ortho C-H bonds, enabling the introduction of various substituents. nih.gov Studies have also shown that alkoxy substituents can influence the regioselectivity of rhodium-catalyzed C-H activation, providing another layer of control in the synthesis of highly substituted benzoic acids. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for the synthesis of complex molecules like substituted benzoic acids.
Flow Chemistry: Continuous flow reactors, especially microfluidic reactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for highly exothermic or hazardous reactions, such as halogenations. ucl.ac.uknih.gov The alkylation of substituted benzoic acids has been studied in continuous flow microreactors, allowing for precise kinetic measurements and optimization of reaction conditions. acs.org The enhanced mixing and heat transfer in flow reactors can lead to higher yields, improved selectivity, and safer operation compared to traditional batch processes. iomcworld.com
Automated Synthesis Platforms: The development of automated synthesis platforms, which often combine robotics, artificial intelligence, and flow chemistry, is accelerating the discovery and development of new molecules. Systems like SynFini™ leverage AI to design and optimize synthetic routes, which are then executed by robotic systems in a continuous flow setup. nih.gov These platforms can perform multi-step syntheses, including purification and analysis, with minimal human intervention. This high-throughput capability allows for the rapid exploration of a wide range of substituted benzoic acid derivatives for various applications, from materials science to drug discovery.
Computational Design and Optimization of Benzoic Acid Derived Scaffolds
Computational methods have become an indispensable tool in modern chemical research, enabling the design and optimization of molecules with desired properties before their synthesis. For substituted benzoic acids, a variety of computational approaches are being employed to predict their physicochemical properties, biological activities, and reactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoic acid derivatives, QSAR models have been developed to predict their toxicity, antimicrobial activity, and inhibitory activity against various enzymes. nih.govnih.gov These models help in identifying the key structural features that contribute to the desired activity and in designing new, more potent analogues.
Molecular Docking and Structure-Based Design: Molecular docking simulations are used to predict the binding mode of a molecule to a biological target, such as an enzyme or a receptor. This information is crucial for structure-based drug design. For example, benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase and Mcl-1/Bfl-1 proteins based on docking studies and X-ray crystallography. nih.govnih.gov These studies provide insights into the key interactions between the ligand and the protein, guiding the optimization of the scaffold to improve binding affinity and selectivity.
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations are used to study the electronic structure and reactivity of molecules, providing a deeper understanding of reaction mechanisms and predicting properties like molecular acidity. acs.orgnih.gov MD simulations are employed to study the behavior of molecules in solution, including self-association and interactions with solvents, which can be crucial for understanding crystallization processes. ucl.ac.ukacs.org These computational tools provide valuable information that complements experimental studies and aids in the rational design of new substituted benzoic acids with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-5-ethoxy-4-methoxybenzoic acid, and how can regioselectivity be controlled during etherification?
- Methodology : The compound can be synthesized via sequential etherification and halogenation. For example, regioselective ethylation of dihydroxybenzaldehyde precursors (as in the synthesis of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid in ) can be achieved using alkyl halides in basic conditions (e.g., K₂CO₃/DMF). Catalytic hydrogenation (H₂/Pd-C) or coupling reactions with benzyl esters (e.g., glycine benzyl ester) may follow to introduce functional groups . Optimizing reaction time and temperature (e.g., 80°C for 12 hours) minimizes side products.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy vs. methoxy groups) via chemical shifts (δ 1.3–1.5 ppm for ethoxy –CH₂–, δ 3.8–4.0 ppm for methoxy) .
- HPLC : Purity analysis (>98%) using C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₀H₁₁ClO₄: 254.0353) .
Q. How does the solubility profile of this compound influence solvent selection for crystallization?
- Methodology : Solubility tests in polar (ethanol, DMSO) and nonpolar solvents (ethyl acetate) guide recrystallization. For example, low solubility in cold ethanol (~2 mg/mL at 4°C) allows for slow crystallization. Differential Scanning Calorimetry (DSC) identifies melting points (e.g., ~160–165°C) to confirm crystalline phase purity .
Advanced Research Questions
Q. What strategies mitigate decomposition of reactive intermediates during the synthesis of this compound?
- Methodology :
- Stabilization : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during chlorination to prevent oxidation .
- Low-Temperature Reactions : Perform halogenation at −20°C using SOCl₂ in anhydrous THF to suppress side reactions .
- In Situ Monitoring : Real-time FTIR tracks intermediate stability (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect this compound’s bioactivity in neurological receptor binding assays?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for dopamine D2 or serotonin 5-HT3 receptors) quantify IC₅₀ values. For example, analogs with 5-ethoxy groups show 2-fold higher affinity (IC₅₀ = 50 nM) compared to methoxy derivatives (IC₅₀ = 100 nM) .
- SAR Analysis : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp110 in D2 receptors) .
Q. What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodology :
- In Silico Models : Use PISTACHIO and REAXYS databases to predict Phase I/II metabolism (e.g., ethoxy demethylation via CYP3A4) .
- ADMET Properties : SwissADME estimates bioavailability (e.g., topological polar surface area = 75 Ų, indicating moderate permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
